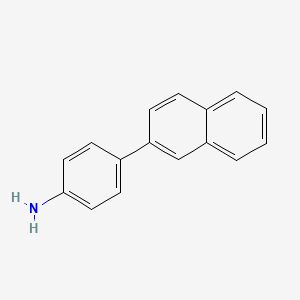

4-(Naphthalen-2-yl)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-naphthalen-2-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N/c17-16-9-7-13(8-10-16)15-6-5-12-3-1-2-4-14(12)11-15/h1-11H,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDDATXIGLCWITG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 4-(Naphthalen-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Naphthalen-2-yl)aniline, a member of the aromatic amine family, is a molecule of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its rigid, polycyclic aromatic structure, combining both naphthalene and aniline moieties, imparts unique electronic and steric properties that make it a valuable building block for the development of novel therapeutic agents and functional materials. Understanding the fundamental physical properties of this compound is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside detailed, field-proven experimental protocols for their determination.

Molecular Structure and Identification

The foundational step in understanding the physical properties of a compound is to ascertain its molecular structure and unique identifiers.

Molecular Formula: C₁₆H₁₃N

Molecular Weight: 219.28 g/mol

The structure, depicted below, features a naphthalene ring system linked to an aniline molecule at the 4-position of the phenyl ring. This specific linkage dictates the compound's overall geometry and electronic distribution, which in turn govern its physical behavior.

Figure 1: Molecular Structure of this compound.

Core Physical Properties

Precise experimental data for this compound is not extensively documented in publicly available literature. However, based on its structure and data from closely related isomers and analogous aromatic amines, we can compile a table of expected and known properties. For comparison, data for the isomeric N-(2-Naphthyl)aniline (CAS No. 135-88-6) is included where available.

| Physical Property | This compound (Expected/Inferred) | N-(2-Naphthyl)aniline (Reported) | Justification/Causality |

| Appearance | White to off-white or pale yellow solid. | Light grey to brown powder or crystals.[3][4] | Aromatic amines are often crystalline solids and can discolor upon exposure to air and light. |

| Melting Point | Likely a solid with a defined melting point. | 105-108 °C.[4][5] | The rigid, planar structure and potential for intermolecular interactions suggest a solid state at room temperature. The melting point is expected to be distinct from its isomer due to differences in crystal packing. |

| Boiling Point | High boiling point, likely >350 °C with potential decomposition. | 395-395.5 °C.[5] | Aromatic amines with high molecular weights have high boiling points due to strong intermolecular van der Waals forces.[6][7][8] The extensive aromatic system in this molecule contributes significantly to these forces. |

| Solubility | Insoluble in water. Soluble in polar organic solvents like ethanol, methanol, and glacial acetic acid, and nonpolar solvents like benzene and hexane. | Insoluble in water. Soluble in ethanol, methanol, glacial acetic acid, benzene/hexane.[9][10] | The large, nonpolar naphthalene and phenyl groups dominate the molecule's character, making it hydrophobic.[7] Solubility in organic solvents is expected due to "like dissolves like" principles. |

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the aniline and naphthalene rings will exhibit distinct chemical shifts and coupling patterns based on their electronic environment and proximity to other protons. The amine (-NH₂) protons will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will display a number of signals corresponding to the unique carbon atoms in the aromatic rings. The chemical shifts of these carbons will be influenced by the electron-donating effect of the amino group and the overall aromatic system. Carbons directly attached to the nitrogen will appear in a characteristic downfield region.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the aromatic rings and the amine group.

-

N-H Stretching: Primary aromatic amines typically show two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching vibrations.[11]

-

C-N Stretching: A C-N stretching band for the aromatic amine is expected in the region of 1250-1335 cm⁻¹.[11]

-

Aromatic C-H and C=C Stretching: Multiple bands will be observed for the aromatic C-H stretching (above 3000 cm⁻¹) and C=C ring stretching (in the 1400-1600 cm⁻¹ region).[12]

UV-Visible (UV-Vis) Spectroscopy

The extended π-conjugated system of this compound is expected to give rise to strong UV-Vis absorption.

-

π-π Transitions:* Strong absorptions are anticipated in the UV region (typically 250-350 nm) due to π-π* electronic transitions within the naphthalene and aniline aromatic systems. The conjugation between the two ring systems may lead to a red shift (bathochromic shift) of the absorption maxima compared to the individual chromophores.[4][13]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound. These protocols are designed to be self-validating and are grounded in established laboratory practices.

Melting Point Determination

Causality: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure substance, while impurities tend to broaden and depress the melting range.

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Figure 2: Workflow for Melting Point Determination.

Solubility Determination (Shake-Flask Method)

Causality: The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent. It ensures that the solvent is saturated with the solute, providing a true measure of its solubility under specific conditions (e.g., temperature).

Protocol:

-

System Preparation: An excess amount of solid this compound is added to a known volume of the solvent in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Analysis: A known volume of the clear supernatant is carefully removed and its concentration is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Figure 3: Workflow for Solubility Determination via the Shake-Flask Method.

Spectroscopic Analysis

Causality: Spectroscopic techniques provide detailed information about the molecular structure and electronic properties of a compound. The choice of solvent and sample concentration is critical for obtaining high-quality spectra.

Protocol:

-

Sample Preparation:

-

NMR: Dissolve an appropriate amount of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

IR: Prepare a KBr pellet containing a small amount of the finely ground sample, or dissolve the sample in a suitable IR-transparent solvent.

-

UV-Vis: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane) of a known concentration.

-

-

Instrument Setup and Data Acquisition:

-

NMR: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.

-

IR: Place the sample in the IR spectrometer and record the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

UV-Vis: Record the absorption spectrum over the appropriate wavelength range (e.g., 200-800 nm) using a reference cuvette containing the pure solvent.

-

Conclusion

This compound is a compound with significant potential in various scientific disciplines. A thorough understanding of its physical properties is the cornerstone of its successful application. This guide has provided a detailed overview of these properties, drawing upon data from related compounds and outlining robust experimental protocols for their determination. By following these guidelines, researchers can ensure the acquisition of accurate and reliable data, thereby facilitating the advancement of their scientific endeavors.

References

- 1. 209848-36-2|this compound|BLD Pharm [bldpharm.com]

- 2. lumorachemicals.com [lumorachemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(2-Naphthyl)aniline | 135-88-6 [chemicalbook.com]

- 6. Video: Physical Properties of Amines [jove.com]

- 7. Physical Properties of Amines - GeeksforGeeks [geeksforgeeks.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. N-(2-Naphthyl)aniline [intersurfchem.net]

- 10. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. IR Absorption Table [webspectra.chem.ucla.edu]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-(Naphthalen-2-yl)aniline: Structure, Properties, and Applications

Abstract: This technical guide provides a comprehensive analysis of 4-(Naphthalen-2-yl)aniline, a significant aromatic amine combining the structural features of naphthalene and aniline. This molecule serves as a pivotal building block in the realms of materials science and medicinal chemistry. We will delve into its core chemical structure, physicochemical properties, and detailed spectroscopic profile. A validated synthetic protocol is presented, emphasizing the rationale behind the chosen methodology. Furthermore, this guide explores the compound's emerging applications, particularly as a scaffold in the development of organic electronic materials and as a pharmacophore in drug discovery. The content herein is curated for researchers, chemists, and professionals in drug development, offering both foundational knowledge and field-proven insights.

Introduction: The Convergence of Two Key Aromatic Systems

This compound (CAS No. 209848-36-2) is an organic compound that covalently links a naphthalene ring to an aniline moiety at the para-position of the phenyl ring.[1][2] This unique arrangement creates a rigid, extended π-conjugated system, which is the primary determinant of its chemical and electronic properties. The aniline portion offers a nucleophilic amino group and a reactive phenyl ring, making it a versatile precursor for further chemical modifications.[3] Simultaneously, the bulky, electron-rich naphthalene group significantly influences the molecule's photophysical characteristics, thermal stability, and potential for intermolecular π-stacking interactions.

The interest in this and related structures stems from their utility in two major fields:

-

Materials Science: Arylamines with extended conjugation are foundational components in organic electronics. Derivatives of this compound are explored for their charge-transport properties, making them suitable for applications in Organic Light-Emitting Diodes (OLEDs).[4]

-

Medicinal Chemistry: Both aniline and naphthalene are established pharmacophores present in numerous FDA-approved drugs.[5][6] The combined scaffold of this compound is therefore a subject of interest for designing novel therapeutic agents, particularly kinase inhibitors and other targeted therapies.[5][7]

This guide serves to consolidate the available technical information on this compound, providing a reliable resource for its synthesis, characterization, and application.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's fundamental properties is critical for its effective application in research and development.

Chemical Identity

The core identity of this compound is defined by the following identifiers:

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 209848-36-2 | [1][2] |

| Molecular Formula | C₁₆H₁₃N | [1] |

| Molecular Weight | 219.28 g/mol | [1] |

| SMILES | NC1=CC=C(C2=CC=C3C=CC=CC3=C2)C=C1 | [1] |

Physicochemical and Computed Properties

Experimental physicochemical data for this specific compound is not extensively published. The table below combines available information with computed properties that provide valuable predictions for experimental design.

| Property | Value | Notes | Source(s) |

| Physical Form | Expected to be a solid at room temperature. | The isomeric 4-(naphthalen-1-yl)aniline is a low-melting solid.[8] | N/A |

| Purity | Commercially available up to 98% | [2] | |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [1] | |

| XLogP3-AA | 4.1 | A measure of lipophilicity, suggesting low aqueous solubility. | [9] |

| Hydrogen Bond Donor Count | 1 | From the -NH₂ group. | [9] |

| Hydrogen Bond Acceptor Count | 1 | From the nitrogen atom. | [9] |

| Topological Polar Surface Area | 26 Ų | [9] |

Spectroscopic Characterization

Structural verification relies on a combination of spectroscopic techniques. While a complete public database of spectra for this compound is scarce, the expected profile can be reliably predicted based on its constituent parts.[10]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to be complex in the aromatic region (approx. 7.0-8.5 ppm). Key signals would include distinct doublets for the ortho- and meta-protons on the aniline ring, with coupling constants typical for ortho-substituted molecules (~7-9 Hz).[11] The seven protons of the naphthalene ring will exhibit a characteristic pattern of singlets, doublets, and multiplets further downfield. The amine (-NH₂) protons would appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum should display 16 distinct signals for each unique carbon atom. The carbons of the naphthalene ring and the substituted carbons of the aniline ring will appear in the range of 120-150 ppm. The carbon atom directly bonded to the nitrogen (C-N) would be found at the higher end of this range.

-

IR (Infrared) Spectroscopy: The IR spectrum provides key functional group information.[11]

-

N-H Stretching: A pair of medium-to-sharp bands around 3350-3450 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C=C Stretching: Multiple sharp peaks in the 1450-1600 cm⁻¹ region, characteristic of the aromatic rings.

-

C-N Stretching: A band in the 1250-1350 cm⁻¹ region.

-

Aromatic C-H Bending: Strong bands below 900 cm⁻¹ indicative of the substitution patterns on the aromatic rings.[12]

-

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be expected at m/z = 219.10, corresponding to the exact mass of C₁₆H₁₃N.[9]

Synthesis and Purification

The construction of the aryl-aryl bond between the naphthalene and aniline moieties is the central challenge in synthesizing this compound. While several cross-coupling strategies (e.g., Suzuki, Stille) are viable, a gold-catalyzed cyclization of 1,5-enynes represents an elegant and efficient modern approach for creating naphthalen-aniline structures.[13][14]

Rationale for Synthetic Strategy: Gold(I)-Catalyzed Cyclization

The selection of a gold(I)-catalyzed 6-endo-dig cyclization of an aromatic 1,5-enyne is based on several advantages:

-

High Atom Economy: This method constructs the naphthalene ring system and attaches it to the aniline precursor in a single, well-orchestrated cascade.

-

Functional Group Tolerance: Gold catalysts are known for their tolerance of various functional groups, reducing the need for protecting group strategies.[13]

-

Mechanistic Elegance: The electron-donating amino group on the aniline precursor helps direct the cyclization pathway, favoring the desired 6-endo-dig route to selectively form the naphthalene core.[14]

Detailed Experimental Protocol

The following is a representative protocol adapted from methodologies reported for the synthesis of 2-(naphthalen-2-yl)aniline derivatives.[13][14]

Step 1: Synthesis of the 1,5-Enyne Precursor This is typically achieved via a Sonogashira coupling between a suitable aniline-derived alkyne and a vinyl halide.

-

Materials & Reagents:

-

4-Ethynylaniline

-

2-Bromostyrene

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Base (e.g., Triethylamine, Et₃N)

-

Anhydrous solvent (e.g., THF or DMF)

-

-

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-ethynylaniline (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).

-

Dissolve the solids in anhydrous THF and add Et₃N (3.0 eq).

-

Add 2-bromostyrene (1.1 eq) dropwise to the stirring solution at room temperature.

-

Heat the reaction mixture to 60°C and monitor by TLC until the starting materials are consumed (typically 8-12 hours).

-

Cool the reaction to room temperature, filter through a pad of Celite to remove catalyst residues, and concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the 1,5-enyne precursor.

-

Step 2: Gold(I)-Catalyzed 6-endo-dig Cyclization

-

Materials & Reagents:

-

1,5-enyne precursor from Step 1

-

Gold(I) catalyst (e.g., Ph₃PAuCl/AgSbF₆ or IPrAuCl/AgOTf)

-

Anhydrous solvent (e.g., Dichloromethane, DCM)

-

-

Procedure:

-

In a separate flask, prepare the active gold(I) catalyst by stirring the gold chloride complex with the silver salt co-catalyst in anhydrous DCM for 15 minutes.

-

In the main reaction flask, dissolve the 1,5-enyne precursor (1.0 eq) in anhydrous DCM under an inert atmosphere.

-

Add the prepared catalyst solution (0.05 eq) to the enyne solution at room temperature.

-

Stir the reaction and monitor its progress by TLC. The reaction is often complete within 1-4 hours.

-

Upon completion, quench the reaction by passing it through a short plug of silica gel.

-

Concentrate the solvent under reduced pressure.

-

The resulting crude product, this compound, can be further purified by recrystallization or flash column chromatography to achieve high purity.

-

Synthesis Workflow Visualization

Caption: Gold-catalyzed synthesis of this compound.

Key Applications and Research Areas

The fusion of the aniline and naphthalene scaffolds imparts functionalities that are highly sought after in advanced materials and drug discovery programs.

Role in Materials Science

The extended, rigid π-system of this compound makes it an excellent candidate as a building block for organic semiconductors. Its derivatives are primarily investigated for:

-

Hole-Transport Layers (HTL) in OLEDs: The arylamine structure facilitates the transport of positive charge carriers (holes). By incorporating this moiety into larger polymers or small molecules, efficient and stable HTLs can be fabricated.

-

Blue Emitters: The wide bandgap associated with the naphthalene moiety can be tuned through derivatization to create materials that emit light in the blue region of the spectrum, which remains a significant challenge in OLED technology.

Significance in Medicinal Chemistry

While this compound itself is not a drug, its core structure is a valuable scaffold for the design of bioactive molecules.

-

Kinase Inhibitors: The aniline core is a classic "hinge-binding" element in many ATP-competitive kinase inhibitors.[5] The naphthalene group can be functionalized to occupy adjacent hydrophobic pockets in the enzyme's active site, potentially increasing potency and selectivity.

-

Scaffold for Lead Optimization: The structure provides distinct vectors for chemical modification. The amino group can be acylated, alkylated, or used in coupling reactions, while the aromatic rings can undergo electrophilic substitution, allowing for systematic exploration of the structure-activity relationship (SAR).

-

Bioisosteric Replacement: In drug design, a naphthalene ring is often used as a larger, more lipophilic bioisostere for a phenyl ring, which can lead to enhanced binding affinity with a biological target.

Structure-Application Relationship

Caption: Linking molecular features to scientific applications.

Safety, Handling, and Storage

As a derivative of aniline, this compound must be handled with appropriate caution. Aniline is classified as toxic if inhaled, ingested, or absorbed through the skin, and is a suspected carcinogen and mutagen.[15][16]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood.[15] Wear nitrile gloves, a full-length lab coat, and chemical safety goggles.[15][17]

-

Handling: Avoid creating dust or aerosols. Use appropriate tools for transfers. Wash hands thoroughly after handling, even if gloves were worn.[17]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[17] The compound should be protected from light and moisture.[1]

-

Spill Management: In case of a spill, evacuate the area. If trained, contain the spill with an inert absorbent material and transfer it to a sealed container for hazardous waste disposal. Do not allow the material to enter drains.[16]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations for hazardous chemical waste.

Conclusion

This compound stands as a molecule of significant academic and industrial interest due to the potent combination of its constituent aromatic systems. Its rigid, electron-rich structure makes it a valuable component for advanced organic electronic materials, while its pharmacophoric features provide a fertile scaffold for the development of new therapeutic agents. The synthetic methodologies, particularly modern gold-catalyzed reactions, allow for its efficient and controlled production. As research in materials science and medicinal chemistry continues to advance, the utility and application of this compound and its derivatives are poised for significant growth.

References

- 1. 209848-36-2|this compound|BLD Pharm [bldpharm.com]

- 2. lumorachemicals.com [lumorachemicals.com]

- 3. Aniline - Wikipedia [en.wikipedia.org]

- 4. Buy 4-(Naphthalen-2-yl)-N,N-bis[4-(naphthalen-2-yl)phenyl]aniline | 656222-28-5 [smolecule.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. 4-(naphthalen-1-yl)aniline | 125404-00-4 [sigmaaldrich.com]

- 9. 2-(1-Naphthyl)aniline | C16H13N | CID 21388763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. gcms.cz [gcms.cz]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ipo.rutgers.edu [ipo.rutgers.edu]

- 16. fishersci.com [fishersci.com]

- 17. aksci.com [aksci.com]

An In-Depth Technical Guide to 4-(Naphthalen-2-yl)aniline (CAS: 209848-36-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(naphthalen-2-yl)aniline, a versatile bi-aryl amine with significant potential in materials science and as a scaffold in medicinal chemistry. This document moves beyond a simple recitation of facts to offer insights into the practical application and synthesis of this compound, grounded in established chemical principles.

Core Molecular Attributes and Physicochemical Properties

This compound is a solid organic compound characterized by the fusion of a naphthalene and an aniline moiety. This unique structure imparts specific electronic and steric properties that are leveraged in its applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| CAS Number | 209848-36-2 | [1][2] |

| Molecular Formula | C₁₆H₁₃N | [1] |

| Molecular Weight | 219.28 g/mol | [1] |

| Physical Form | Expected to be a solid at room temperature. A similar isomer, 4-(naphthalen-1-yl)aniline, is described as a low melting solid.[3] The related N-(2-Naphthyl)aniline has a melting point of 105-108 °C.[4][5] | |

| Solubility | Expected to be soluble in common organic solvents like chloroform, methanol, and ethyl acetate, with low solubility in water.[4][5] | |

| Purity | Commercially available with purities of up to 98%.[1] |

Synthesis of this compound: Key Methodologies

The synthesis of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions, which are staples in modern organic synthesis for the formation of carbon-nitrogen and carbon-carbon bonds.[6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds via the palladium-catalyzed coupling of an amine with an aryl halide.[6] In the context of synthesizing this compound, this would involve the reaction of 2-bromonaphthalene with aniline or 4-bromoaniline with 2-naphthylamine.

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize this compound from 2-bromonaphthalene and aniline.

Materials:

-

2-Bromonaphthalene

-

Aniline

-

Palladium(II) acetate (Pd(OAc)₂)

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Caesium carbonate (Cs₂CO₃)

-

Toluene (anhydrous)

-

Nitrogen gas (inert atmosphere)

-

Standard laboratory glassware for inert atmosphere reactions

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk flask, add 2-bromonaphthalene (1 equivalent), caesium carbonate (2 equivalents), palladium(II) acetate (0.05 equivalents), and BINAP (0.08 equivalents).

-

Evacuate and backfill the flask with nitrogen three times to establish an inert atmosphere.

-

Add anhydrous toluene via syringe, followed by aniline (1.5 equivalents).

-

Degas the reaction mixture by bubbling nitrogen through the solution for 15 minutes.

-

Heat the reaction mixture to 110 °C and stir for 8-12 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove insoluble salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.[7]

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation and ensures optimal catalytic activity.

-

Ligand (BINAP): The bulky, electron-rich BINAP ligand facilitates the reductive elimination step of the catalytic cycle and stabilizes the palladium(0) active species, leading to higher yields.[6]

-

Base (Cs₂CO₃): The base is crucial for the deprotonation of the amine, which allows for its coordination to the palladium center. Caesium carbonate is a strong, non-nucleophilic base that is well-suited for this transformation.

-

Solvent (Toluene): Toluene is a high-boiling, non-polar solvent that is compatible with the reaction conditions and effectively solubilizes the reactants.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is another cornerstone of cross-coupling chemistry, forming a C-C bond between an organoboron compound and an organohalide.[8] To synthesize this compound, one could couple 4-aminophenylboronic acid with 2-bromonaphthalene.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize this compound from 4-aminophenylboronic acid and 2-bromonaphthalene.

Materials:

-

4-Aminophenylboronic acid

-

2-Bromonaphthalene

-

Palladium(II) acetate (Pd(OAc)₂)

-

A suitable phosphine ligand (e.g., SPhos, XPhos)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane and water (solvent mixture)

-

Nitrogen gas (inert atmosphere)

-

Standard laboratory glassware for inert atmosphere reactions

-

Silica gel for column chromatography

Procedure:

-

In a Schlenk flask, combine 4-aminophenylboronic acid (1.2 equivalents), 2-bromonaphthalene (1 equivalent), palladium(II) acetate (0.05 equivalents), and the phosphine ligand (0.10 equivalents).

-

Add potassium carbonate (2 equivalents).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via cannula.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature and add water.

-

Extract the product with ethyl acetate (3 times).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.[9]

Causality Behind Experimental Choices:

-

Aqueous Conditions: The presence of water is often beneficial in Suzuki couplings as it aids in the dissolution of the base and can facilitate the transmetalation step.

-

Ligand Selection: The choice of a bulky, electron-rich phosphine ligand like SPhos or XPhos is critical for promoting the oxidative addition of the aryl bromide to the palladium center, a key step in the catalytic cycle.

-

Base (K₂CO₃): The base activates the boronic acid for transmetalation to the palladium center. Potassium carbonate is a commonly used and effective base for this purpose.

Diagram 1: Synthesis of this compound via Buchwald-Hartwig Amination

Caption: Buchwald-Hartwig amination workflow.

Diagram 2: Synthesis of this compound via Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling workflow.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Table 2: Spectroscopic Data for this compound and Related Compounds

| Technique | Expected Data for this compound | Reference Data for Similar Structures |

| ¹H NMR | Aromatic protons in the range of 6.5-8.5 ppm. The aniline N-H proton will appear as a broad singlet, with its chemical shift being solvent and concentration-dependent. | For N-benzylaniline, aromatic protons are observed between 6.7 and 7.5 ppm.[10] For 4-(naphthalen-1-yl)aniline, aromatic protons are in a similar range.[11] |

| ¹³C NMR | Aromatic carbons will appear in the range of 110-150 ppm. | For N-benzylaniline, aromatic carbons are observed between 112 and 148 ppm.[10] For aniline, the carbons of the phenyl ring appear at approximately 115, 119, and 129 ppm, with the carbon attached to the nitrogen at around 146 ppm.[12] |

| Mass Spectrometry | The molecular ion peak (M+) is expected at m/z 219.10. | The molecular weight of the isomeric 2-(1-Naphthyl)aniline is 219.28 g/mol .[13] |

Applications in Research and Drug Development

The unique structural combination of a naphthalene ring system and an aniline moiety makes this compound an attractive scaffold in several areas of research and development.

Materials Science

The extended π-conjugation of the naphthalene ring, coupled with the electron-donating nature of the aniline group, makes this molecule a promising candidate for organic electronic materials. It has been investigated for its potential use in Organic Light Emitting Diodes (OLEDs) as a hole-transporting material.

Medicinal Chemistry and Drug Discovery

Both naphthalene and aniline are privileged structures in medicinal chemistry, appearing in a wide range of approved drugs.[1] The this compound scaffold can be considered a starting point for the design of novel therapeutic agents.

-

Kinase Inhibitors: The aniline moiety is a key pharmacophore in many kinase inhibitors, where it often forms crucial hydrogen bonds with the hinge region of the kinase active site.[9] The naphthalene portion of the molecule can be functionalized to explore interactions with other regions of the ATP-binding pocket, potentially leading to potent and selective inhibitors. For instance, derivatives of anilino-1,4-naphthoquinones have shown potent EGFR tyrosine kinase inhibitory activity.[14][15]

-

Anticancer Agents: Naphthalene derivatives have been explored for their anticancer properties.[11][16][17] The cytotoxic potential of compounds incorporating the this compound scaffold could be investigated against various cancer cell lines. For example, some naphthalene-substituted benzimidazole derivatives have shown significant antiproliferative activities.[16]

-

Enzyme Inhibitors: The rigid, aromatic structure of this compound can serve as a template for designing inhibitors of various enzymes. By introducing appropriate functional groups, it may be possible to target the active sites of enzymes implicated in disease.

Diagram 3: Potential Drug Discovery Workflow with this compound

Caption: Drug discovery workflow.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a molecule with significant untapped potential. Its straightforward synthesis via robust and well-established cross-coupling methodologies makes it readily accessible for a variety of research applications. While its utility in materials science is beginning to be explored, its role as a versatile scaffold in drug discovery presents an exciting frontier. The insights and protocols provided in this guide are intended to empower researchers to further investigate and unlock the full potential of this intriguing compound.

References

- 1. lumorachemicals.com [lumorachemicals.com]

- 2. AC-262,536 - Wikipedia [en.wikipedia.org]

- 3. web.pdx.edu [web.pdx.edu]

- 4. N-(2-Naphthyl)aniline CAS#: 135-88-6 [m.chemicalbook.com]

- 5. N-(2-Naphthyl)aniline CAS#: 135-88-6 [amp.chemicalbook.com]

- 6. 4-(2-Naphthyl)-N-[4-(2-naphthyl)phenyl]aniline [cymitquimica.com]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 2-(1-Naphthyl)aniline | C16H13N | CID 21388763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. ACG Publications - Cytotoxic activity evaluation of naphthalene substituted benzimidazole derivatives [acgpubs.org]

- 17. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 4-(Naphthalen-2-yl)aniline

Introduction

In the landscape of drug discovery and materials science, the precise structural elucidation of novel organic molecules is a foundational pillar upon which all subsequent research is built. 4-(Naphthalen-2-yl)aniline (CAS No. 209848-36-2), a molecule incorporating both naphthalene and aniline moieties, presents a unique electronic and structural profile.[1][2][3][4][5][6] Its potential applications as a building block in organic light-emitting diodes (OLEDs), pharmaceuticals, and advanced polymers necessitate a robust and unambiguous analytical characterization.[3]

This guide provides an in-depth technical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as they apply to the definitive identification and characterization of this compound. Moving beyond a mere listing of data, this document explains the causality behind experimental choices and the logic of spectral interpretation, reflecting the best practices of an advanced analytical laboratory.

Molecular Structure & Analytical Rationale

The structural integrity of a sample is the prerequisite for reliable biological or material testing. Spectroscopic analysis provides a non-destructive fingerprint of the molecule, confirming its identity, purity, and key structural features. The analytical strategy is designed to probe different aspects of the molecule's constitution.

-

NMR Spectroscopy will map the carbon-hydrogen framework, revealing the precise connectivity and chemical environment of each atom.

-

IR Spectroscopy will identify the key functional groups, specifically the primary amine and the aromatic systems.

-

Mass Spectrometry will confirm the molecular weight and provide corroborating evidence of the molecular formula.

Below is the chemical structure of this compound with a standard numbering system for NMR assignment.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, integrations, and coupling patterns of ¹H and ¹³C nuclei, a complete structural map can be assembled.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

The choice of solvent and acquisition parameters is critical for obtaining high-quality, interpretable data.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[7][8] CDCl₃ is often preferred for its simplicity, but DMSO-d₆ can be advantageous for observing exchangeable protons like those on the amine group. The sample should be fully dissolved; if any particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7]

-

Instrument Setup: The experiment is typically performed on a 400 or 500 MHz spectrometer.[9] After inserting the sample, the instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve optimal homogeneity and resolution.[9]

-

¹H NMR Acquisition:

-

Pulse Angle: A 30-45° pulse is typically used for routine spectra to balance signal intensity with relaxation time.

-

Spectral Width: Set a spectral width from approximately -1 to 10 ppm to cover the aromatic and amine proton regions.

-

Acquisition Time: An acquisition time of 2-4 seconds is standard for good digital resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient.

-

Number of Scans: For a sample of this concentration, 8 to 16 scans are typically adequate to achieve an excellent signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30) is used to produce a spectrum with singlets for each unique carbon.

-

Pulse Angle: A 30° pulse angle is recommended to avoid saturating quaternary carbons, which have long relaxation times.[9]

-

Spectral Width: A range from 0 to 160 ppm is appropriate for the expected aromatic carbons.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is required, typically taking 30-120 minutes.[7]

-

Expected NMR Data

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale / Notes |

| ~8.10 | s | 1H | H-1 | The H-1 proton is deshielded due to its proximity to the other aromatic ring and its peri-position. |

| ~7.90-7.95 | m | 3H | H-4, H-5, H-8 | These protons of the naphthalene ring are in a typical aromatic region. |

| ~7.75 | d | 2H | H-2'', H-6'' | Protons ortho to the naphthalene substituent on the aniline ring are deshielded. |

| ~7.50 | dd | 1H | H-3 | Coupled to both H-1 and H-4. |

| ~7.35-7.45 | m | 2H | H-6, H-7 | Protons on the central part of the naphthalene ring. |

| ~6.85 | d | 2H | H-3'', H-5'' | Protons meta to the naphthalene substituent on the aniline ring. |

| ~5.50 | br s | 2H | -NH₂ | The chemical shift of amine protons is variable and depends on concentration and solvent. The signal will disappear upon D₂O exchange. |

Table 2: Predicted ¹³C NMR Spectral Data (101 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale / Notes |

| ~148.0 | C-4' | Carbon bearing the amino group, shifted downfield. |

| ~139.5 | C-1' | Quaternary carbon linking the two aromatic systems. |

| ~134.0 | C-4a | Naphthalene bridgehead carbon. |

| ~132.5 | C-8a | Naphthalene bridgehead carbon. |

| ~129.5 | C-2'', C-6'' | Aniline ring carbons. |

| ~128.8 | C-5 | Naphthalene ring carbon. |

| ~128.0 | C-4 | Naphthalene ring carbon. |

| ~127.5 | C-8 | Naphthalene ring carbon. |

| ~126.5 | C-6 | Naphthalene ring carbon. |

| ~126.0 | C-7 | Naphthalene ring carbon. |

| ~125.0 | C-1 | Naphthalene ring carbon. |

| ~124.0 | C-3 | Naphthalene ring carbon. |

| ~115.0 | C-3'', C-5'' | Aniline ring carbons ortho to the amino group, shielded by its electron-donating effect. |

| ~114.5 | C-2' | Quaternary carbon of the naphthalene ring attached to the aniline. |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR has become the standard technique for solid and liquid samples due to its simplicity and the minimal sample preparation required.[17][18][19][20]

-

Instrument Preparation: Ensure the diamond ATR crystal is clean by wiping it with a soft tissue dampened with isopropyl alcohol or acetone and allowing it to dry completely.

-

Background Scan: Before analyzing the sample, a background spectrum of the ambient environment (air) must be collected. This spectrum is automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Sample Analysis: Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure anvil to apply firm, consistent pressure to the sample. This ensures good contact between the sample and the crystal surface, which is crucial for obtaining a high-quality spectrum.[21]

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Expected IR Data

The IR spectrum of this compound will be dominated by features from the N-H bonds of the primary amine and the various C-H and C=C bonds of the aromatic rings.[22]

Table 3: Predicted FT-IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| 3450 - 3350 | N-H Asymmetric Stretch | Medium | The presence of two distinct N-H stretching bands is a hallmark of a primary amine (-NH₂).[23] |

| 3350 - 3250 | N-H Symmetric Stretch | Medium | The second of the two N-H stretching bands for a primary amine. |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic stretching vibrations for sp² C-H bonds on the naphthalene and aniline rings. |

| 1620 - 1580 | N-H Scissoring (Bend) | Strong | This bending vibration is characteristic of primary amines. |

| 1600, 1580, 1500, 1450 | Aromatic C=C Stretch | Strong-Medium | Multiple sharp bands are expected in this region, corresponding to the skeletal vibrations of the two aromatic rings. |

| 1330 - 1250 | Aromatic C-N Stretch | Strong | The stretching vibration of the bond between the aniline ring and the nitrogen atom is typically strong in aromatic amines. |

| 900 - 670 | Aromatic C-H Out-of-Plane Bend | Strong | The pattern of these strong bands in the "fingerprint region" can provide information about the substitution pattern on the aromatic rings. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound, which is a critical piece of data for confirming its identity. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like amines, as it typically produces an intact protonated molecular ion.[24][25][26]

Experimental Protocol: Electrospray Ionization (ESI) MS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile.[24] It is often beneficial to add a trace amount (0.1%) of formic acid to the solution to promote protonation and the formation of the [M+H]⁺ ion.

-

Instrument Mode: Operate the mass spectrometer in positive ion mode (ESI+).

-

Infusion: The sample solution is introduced into the ESI source at a low flow rate (e.g., 5-10 µL/min) via a syringe pump.

-

Ionization Parameters: The key ESI parameters (capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) are optimized to achieve a stable spray and maximize the signal of the ion of interest.

-

Data Acquisition: The spectrum is acquired over a mass range that includes the expected molecular weight (e.g., m/z 100-500).

Expected Mass Spectrum Data

The molecular formula of this compound is C₁₆H₁₃N, giving it a monoisotopic mass of 219.1048 g/mol .

-

Primary Ion: In ESI-MS (positive mode), the most prominent peak will be the protonated molecule [M+H]⁺ at m/z = 220.1 .

-

Molecular Ion: In techniques like Electron Ionization (EI), the molecular ion M⁺˙ would be observed at m/z = 219.1 . Due to the stability of the fused aromatic system, this peak would be very intense.[27]

-

Fragmentation: While ESI is a soft technique, some in-source fragmentation can occur. For an aromatic amine, fragmentation is generally minimal. If fragmentation were induced (e.g., in an MS/MS experiment), cleavage of the C-N bond is less likely than fragmentation of alkyl chains, which are absent here. The stability of the aromatic rings means the molecular ion is the most significant feature.

Integrated Spectroscopic Workflow

The synergy of these techniques provides a self-validating system for structural confirmation. The process follows a logical progression from establishing the basic framework to confirming specific functional features.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

This technical guide outlines the comprehensive spectroscopic analysis required to unambiguously confirm the structure of this compound. By employing a multi-technique approach—NMR for the molecular framework, FT-IR for functional group identification, and MS for molecular weight confirmation—researchers can establish a complete and validated analytical profile. The detailed protocols and predicted spectral data herein serve as a robust reference for scientists and drug development professionals, ensuring the scientific integrity of any subsequent studies involving this compound.

References

- 1. 209848-36-2|this compound|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. arborpharmchem.com [arborpharmchem.com]

- 4. watson-int.com [watson-int.com]

- 5. parchem.com [parchem.com]

- 6. lumorachemicals.com [lumorachemicals.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 9. books.rsc.org [books.rsc.org]

- 10. rsc.org [rsc.org]

- 11. hmdb.ca [hmdb.ca]

- 12. hmdb.ca [hmdb.ca]

- 13. 2-Naphthylamine(91-59-8) 13C NMR [m.chemicalbook.com]

- 14. 2-Naphthylamine(91-59-8) 1H NMR spectrum [chemicalbook.com]

- 15. N-(2-Naphthyl)aniline(135-88-6) 1H NMR spectrum [chemicalbook.com]

- 16. N-(2-Naphthyl)aniline(135-88-6) 13C NMR spectrum [chemicalbook.com]

- 17. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 18. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 19. mt.com [mt.com]

- 20. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 21. utsc.utoronto.ca [utsc.utoronto.ca]

- 22. Aniline [webbook.nist.gov]

- 23. researchgate.net [researchgate.net]

- 24. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 25. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. Aniline [webbook.nist.gov]

An In-Depth Technical Guide to the Crystal Structure of 4-(Naphthalen-2-yl)aniline: A Hypothetical Study for Drug Development Professionals

Introduction: The Significance of 4-(Naphthalen-2-yl)aniline in Drug Discovery

The this compound scaffold represents a confluence of two critical pharmacophores: the aniline ring and the naphthalene moiety. The aniline core is a well-established component in numerous approved drugs, particularly kinase inhibitors, where it often acts as a pivotal hydrogen bond donor and acceptor.[1] The naphthalene group, a larger, rigid, and lipophilic system, offers extensive surface area for van der Waals and π-π stacking interactions within protein binding pockets.[8][9] The combination of these two groups in this compound suggests its potential as a foundational structure for developing novel therapeutics, particularly in oncology.[1][3]

Understanding the three-dimensional structure and intermolecular interactions of this molecule in its solid state is paramount. A high-resolution crystal structure provides definitive insights into:

-

Molecular Conformation: The dihedral angle between the aniline and naphthalene rings, which dictates the overall shape of the molecule.

-

Intermolecular Interactions: The specific hydrogen bonds, π-π stacking, and other non-covalent interactions that govern how the molecules pack in a solid form.[11] This is crucial for understanding physical properties like solubility and melting point, and for predicting how the molecule might interact with a biological target.

-

Polymorphism: The potential for the molecule to exist in different crystalline forms, which can have significant implications for drug development, including bioavailability and stability.

This guide will detail the necessary steps to achieve these insights, from synthesis and crystallization to data analysis and interpretation.

Experimental Workflow: From Synthesis to Structure Solution

The determination of a crystal structure is a multi-step process that demands precision at each stage. The following protocol is a self-validating system, where the success of each step is a prerequisite for the next.

Synthesis and Purification of this compound

A plausible synthetic route for this compound is the Buchwald-Hartwig amination, a powerful cross-coupling reaction.

Protocol:

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 2-bromonaphthalene (1.0 equiv.), 4-nitroaniline (1.1 equiv.), palladium(II) acetate (0.02 equiv.), and a suitable phosphine ligand such as SPhos (0.05 equiv.).

-

Solvent and Base: Add anhydrous toluene as the solvent, followed by the addition of a strong base such as sodium tert-butoxide (2.0 equiv.).

-

Reaction Conditions: Heat the mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Reduction of the Nitro Group: The resulting nitro-intermediate is then dissolved in ethanol, and a reducing agent such as tin(II) chloride dihydrate (5.0 equiv.) is added. The mixture is refluxed for 4-6 hours.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound. The purity and identity of the compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Crystallization

Obtaining single crystals of sufficient quality is often the most challenging step. A variety of techniques should be employed.

Protocol:

-

Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, DMSO, DMF).

-

Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a loosely capped vial. Allow the solvent to evaporate slowly over several days at room temperature.

-

Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a less polar "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization. A DMSO/DMF mixture has been successful for similar compounds.[5]

-

Cooling: Prepare a hot, saturated solution of the compound and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator.

Single-Crystal X-ray Diffraction (SC-XRD)

Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: Data is collected on a diffractometer, such as a Bruker Kappa APEXII CCD, using Mo Kα radiation (λ = 0.71073 Å) at a controlled temperature (e.g., 100 K or 296 K) to minimize thermal vibrations.[7]

-

Data Reduction: The collected diffraction data is processed to correct for various experimental factors.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods (e.g., with SHELXS) and refined by full-matrix least-squares on F² using a program like SHELXL.[7] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Structural Analysis and Interpretation

The refined crystal structure provides a wealth of information. The following sections detail the key analyses to be performed.

Molecular Geometry

The primary focus is on the conformation of the this compound molecule. The key parameter is the dihedral angle between the mean planes of the aniline and naphthalene ring systems. This angle will be influenced by the steric hindrance between the rings and the electronic effects of the amine group.

Hypothetical Crystallographic Data Table

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₆H₁₃N |

| Formula Weight | 219.28 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 6.0 |

| c (Å) | 18.2 |

| β (°) | 95.5 |

| V (ų) | 1140 |

| Z | 4 |

| T (K) | 100 |

| Radiation (Å) | Mo Kα (0.71073) |

| R₁ [I > 2σ(I)] | < 0.05 |

| wR₂ (all data) | < 0.15 |

Intermolecular Interactions and Crystal Packing

A thorough analysis of the intermolecular interactions is crucial for understanding the solid-state behavior of the compound. Based on the structures of related molecules, we can anticipate several key interactions.[4][5][6][7][8][9]

-

N-H···π Interactions: The amine group can act as a hydrogen bond donor, potentially forming N-H···π interactions with the electron-rich naphthalene or aniline rings of neighboring molecules.

-

π-π Stacking: The planar naphthalene and aniline rings are likely to engage in π-π stacking interactions, which are a dominant force in the packing of aromatic molecules.[5][8] These can be parallel-displaced or T-shaped arrangements.

-

C-H···π Interactions: Aromatic C-H bonds can also act as weak hydrogen bond donors to the π-systems of adjacent molecules.[6][8]

These interactions can be visualized and quantified using software such as Mercury or PLATON. A Hirshfeld surface analysis can also provide a quantitative breakdown of the different types of intermolecular contacts.[6][8]

Diagram: Anticipated Intermolecular Interactions

Caption: Predicted intermolecular interactions in the crystal lattice of this compound.

Implications for Drug Development

The detailed structural information obtained from this hypothetical study would have several practical applications in a drug development context:

-

Structure-Activity Relationship (SAR) Studies: A precise understanding of the molecule's conformation can inform the design of more potent analogues by modifying the scaffold to better fit a target binding site.

-

Physicochemical Property Optimization: Knowledge of the crystal packing and intermolecular forces can guide efforts to improve properties like solubility and dissolution rate through co-crystallization or salt formation.

-

Polymorph Screening: This initial structural characterization is the first step in a comprehensive polymorph screen, which is essential for ensuring the long-term stability and consistent performance of an active pharmaceutical ingredient (API).

Conclusion

This technical guide has outlined a rigorous and comprehensive hypothetical workflow for the synthesis, crystallization, and structural analysis of this compound. By following these expert-derived protocols, researchers can obtain a high-resolution crystal structure, which is an invaluable asset in modern drug discovery. The insights gained from such a study would provide a solid foundation for the rational design of novel therapeutics based on this promising molecular scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. lifechemicals.com [lifechemicals.com]

- 4. rac-3-[(Anilino)(naphthalen-2-yl)methyl]thian-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Crystal structure of 4-{[(naphthalen-2-yl)sulfonylamino]methyl}cyclohexanecarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Naphthalene-based bis-N-salicylidene aniline dyes: Crystal structures, Hirshfeld surface analysis, computational study and molecular docking with the SARS-CoV-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. elar.urfu.ru [elar.urfu.ru]

- 10. uomphysics.net [uomphysics.net]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Determining the Solubility of 4-(Naphthalen-2-yl)aniline in Common Solvents

Introduction: The Critical Role of Solubility in Advancing Chemical and Pharmaceutical Research

In the realms of drug discovery, materials science, and synthetic chemistry, the solubility of a compound is a foundational physicochemical property that dictates its utility and applicability. For a molecule such as 4-(Naphthalen-2-yl)aniline, a bifunctional aromatic amine with significant potential as a building block in medicinal chemistry and organic electronics, a comprehensive understanding of its solubility profile is not merely academic—it is a critical enabler of innovation. Poor solubility can present significant hurdles in formulation, bioavailability, and reaction kinetics, thereby impeding the transition of a promising compound from the laboratory to real-world applications.[1]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a robust framework for determining the solubility of this compound. Recognizing the scarcity of publicly available quantitative solubility data for this specific molecule, this guide focuses on empowering researchers with the theoretical knowledge and practical, field-proven methodologies to generate this crucial dataset. We will delve into the molecular characteristics of this compound that govern its solubility, present a detailed, self-validating experimental protocol for its determination, and offer insights into the interpretation of the resulting data.

Theoretical Framework: Predicting the Solubility of this compound

The solubility of a substance is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[2][3] To predict the solubility of this compound, we must first analyze its molecular structure, which features a large, nonpolar naphthalene moiety and a polar aniline group.

-

The Impact of pH on Aqueous Solubility: The amine group of this compound is basic and can be protonated in acidic solutions to form a more soluble salt.[8] This pH-dependent solubility is a critical factor in its behavior in aqueous environments and is a key consideration in drug development and environmental fate studies.[9][10] The water solubility of aromatic amines can be significantly increased at a pH below their pKa.[8]

Quantitative and Qualitative Solubility Profile of this compound

| Solvent Class | Example Solvents | Predicted Qualitative Solubility | Rationale |

| Nonpolar Aromatic | Toluene, Benzene | High | The aromatic nature of the solvent will have strong interactions with the naphthalene and aniline rings of the solute. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Moderate to Low | The large aromatic system of the solute may limit its interaction with purely aliphatic solvents. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents can engage in dipole-dipole interactions and, in some cases, accept hydrogen bonds from the amine group. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | The ability of the solute to hydrogen bond with the solvent will be counteracted by the large hydrophobic naphthalene group. |

| Aqueous | Water | Very Low | The large, nonpolar naphthalene moiety will dominate, leading to poor aqueous solubility. |

| Aqueous Acidic | Dilute Hydrochloric Acid (e.g., 1M HCl) | Moderate to High | Protonation of the basic amine group will form a more soluble salt.[8] |

| Aqueous Basic | Dilute Sodium Hydroxide (e.g., 1M NaOH) | Very Low | The amine group will remain in its less soluble free base form. |

Experimental Protocol for the Determination of Thermodynamic Solubility

The following detailed protocol describes the industry-standard shake-flask method for determining the thermodynamic (equilibrium) solubility of this compound.[11][12][13] This method is considered the gold standard for its reliability and ability to ensure that a true equilibrium between the dissolved and undissolved solute is achieved.[14][15]

Diagram of the Experimental Workflow

Caption: Workflow for Shake-Flask Thermodynamic Solubility Determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of glass vials. An excess is crucial to ensure that a solid phase remains at equilibrium.[13]

-

Add a precise volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or orbital incubator set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[11][16] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute has reached a plateau, thereby ensuring thermodynamic equilibrium.[14]

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed to permit the sedimentation of the excess solid.

-

To ensure complete removal of undissolved particles, centrifuge the vials at a high speed.

-

Carefully withdraw a known volume of the supernatant and filter it through a chemically compatible, low-binding syringe filter (e.g., a 0.22 µm PTFE filter for organic solvents) to remove any remaining particulate matter.

-

-

Quantification of Dissolved Solute:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Accurately dilute the filtered supernatant to a concentration that falls within the linear range of the analytical method.

-

Analyze the standard solutions and the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[17][18]

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the diluted sample.

-

Calculate the original solubility in the saturated solution, accounting for the dilution factor.

-

-

Method Validation:

-

The analytical method used for quantification must be validated to ensure the reliability of the results.[19][20] Key validation parameters include:

-

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components.

-

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

-

Accuracy: The closeness of the measured value to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

-

Interpreting the Results: A Holistic View of Solubility

The experimentally determined solubility values should be interpreted in the context of the physicochemical properties of both this compound and the solvents.

Diagram of Influencing Factors on Solubility

References

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solubility Factors When Choosing a Solvent | Cell And Molecular Biology [labroots.com]

- 3. caymanchem.com [caymanchem.com]

- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 5. Extended Hansen solubility approach: naphthalene in individual solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. issr.edu.kh [issr.edu.kh]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Chapter 22 notes [web.pdx.edu]

- 9. Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. enamine.net [enamine.net]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. researchgate.net [researchgate.net]

- 16. bioassaysys.com [bioassaysys.com]

- 17. solubilityofthings.com [solubilityofthings.com]

- 18. dissolutiontech.com [dissolutiontech.com]

- 19. solubilityofthings.com [solubilityofthings.com]

- 20. Validation of analytical methods involved in dissolution assays: acceptance limits and decision methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: The Strategic Importance of the 4-(Naphthalen-2-yl)aniline Scaffold

An In-depth Technical Guide to the Synthesis of 4-(Naphthalen-2-yl)aniline Derivatives

The confluence of the naphthalene and aniline moieties into the this compound scaffold creates a privileged structure in modern medicinal chemistry. Naphthalene, a bicyclic aromatic system, serves as a versatile and often lipophilic building block found in numerous FDA-approved drugs, including propranolol, naproxen, and bedaquiline.[1][2] Its derivatives exhibit a vast spectrum of biological activities, from anticancer and antimicrobial to anti-inflammatory and antiviral properties.[1][2][3] The aniline core is a cornerstone pharmacophore, particularly in the realm of kinase inhibitors, where it acts as a critical hydrogen bond donor/acceptor to engage with the hinge region of the enzyme's active site.[4]

The fusion of these two pharmacophores yields a diarylamine framework with a unique topographical and electronic profile, making it a highly sought-after intermediate for drug discovery programs targeting a range of pathophysiological conditions. This guide provides a detailed examination of the principal synthetic strategies for constructing this core, with a focus on the mechanistic rationale behind procedural choices, offering researchers and drug development professionals a robust playbook for accessing this valuable class of molecules.

Part 1: Core Synthetic Strategies via Palladium-Catalyzed Cross-Coupling

The construction of the biaryl C-C or C-N bond is the linchpin in synthesizing the this compound core. Palladium-catalyzed cross-coupling reactions have become the gold standard for this transformation due to their high efficiency, functional group tolerance, and broad substrate scope.[5] We will dissect the two most powerful and widely adopted methodologies: the Suzuki-Miyaura cross-coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

The Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for constructing carbon-carbon bonds.[6][7] Its utility in this context lies in its ability to efficiently couple an aryl halide or triflate with an arylboronic acid or ester. This strategy offers two primary retrosynthetic disconnections to the target scaffold:

-

Route A: Coupling of a 2-naphthalenylboronic acid (or ester) with a 4-haloaniline derivative.

-

Route B: Coupling of a 4-aminophenylboronic acid (or ester) with a 2-halonaphthalene.

The choice between these routes is often dictated by the commercial availability, stability, and cost of the starting materials.

Causality Behind Experimental Choices:

-

Catalyst System (Palladium Precatalyst & Ligand): The reaction is driven by a Pd(0) species, which is typically generated in situ from a more stable Pd(II) precatalyst like Pd(OAc)₂ or a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃. The ligand is not merely a spectator; it is critical for stabilizing the catalytic species, modulating its reactivity, and facilitating the key steps of oxidative addition and reductive elimination. For simple couplings, tetrakis(triphenylphosphine)palladium(0) may suffice. However, for more challenging substrates (e.g., aryl chlorides or sterically hindered partners), more sophisticated and electron-rich biaryl phosphine ligands are often required to achieve high yields.[8]

-

Base: The base, typically an inorganic carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄), plays a crucial role in the transmetalation step. It reacts with the boronic acid to form a more nucleophilic borate species, which then transfers its organic group to the palladium center.[9] The choice and strength of the base can significantly impact reaction rates and yields.

-

Solvent: The solvent system must solubilize the reactants and facilitate the interaction of both organic and inorganic components. Ethereal solvents like dioxane or THF, or aromatic hydrocarbons like toluene, often mixed with water to dissolve the base, are commonly employed.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism proceeds through a well-defined catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the borate species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Experimental Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a representative, generalized procedure and may require optimization based on specific substrate reactivity.

-

Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-naphthalenylboronic acid (1.2 eq), 4-bromoaniline (1.0 eq), potassium carbonate (2.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the limiting reagent).

-

Reaction Execution: Heat the reaction mixture to a temperature of 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure this compound.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Aryl Halide | 4-Bromoaniline | 4-Iodoaniline | 2-Bromonaphthalene |

| Boronic Species | 2-Naphthylboronic acid | 2-Naphthylboronic acid | 4-Aminophenylboronic acid |